4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate
CAS No.: 912791-29-8
Cat. No.: VC11874640
Molecular Formula: C16H17BrN4O5
Molecular Weight: 425.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912791-29-8 |
|---|---|
| Molecular Formula | C16H17BrN4O5 |
| Molecular Weight | 425.23 g/mol |
| IUPAC Name | diethyl 1-[2-(3-bromoanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
| Standard InChI | InChI=1S/C16H17BrN4O5/c1-3-25-15(23)13-14(16(24)26-4-2)21(20-19-13)9-12(22)18-11-7-5-6-10(17)8-11/h5-8H,3-4,9H2,1-2H3,(H,18,22) |
| Standard InChI Key | XVKANLMVZDRSMM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=CC=C2)Br)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=CC=C2)Br)C(=O)OCC |
Introduction
4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a heterocyclic compound belonging to the family of 1,2,3-triazoles. These compounds are widely studied for their diverse biological activities and synthetic versatility. The presence of functional groups such as bromophenyl and carbamoyl moieties in its structure suggests its potential utility in medicinal chemistry and material science.
Structural Analysis
The molecular structure can be broken down as follows:
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Core Structure: The 1H-1,2,3-triazole ring forms the central scaffold.
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Substituents:
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Diethyl groups at the 4th and 5th positions of the triazole ring.
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A carbamoyl methyl group attached to the nitrogen atom at position 1.
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A 3-bromophenyl group linked to the carbamoyl moiety.
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Two carboxylate groups at positions 4 and 5.
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Chemical Formula
The exact molecular formula is not available in the search results but can be deduced based on the name.
Key Features
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The bromophenyl group introduces halogen functionality that enhances reactivity for further derivatization.
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The triazole core is known for stability and bioactivity.
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Carboxylate groups improve solubility and potential binding interactions in biological systems.
Synthesis
While specific synthetic routes for this compound are unavailable in the search results, a general approach for synthesizing similar triazole derivatives involves:
Step-by-Step Synthesis
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Formation of the Triazole Core:
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A Huisgen cycloaddition reaction (click chemistry) between an azide and an alkyne is typically used to form the triazole ring.
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Functionalization of Positions 4 and 5:
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Diethyl ester groups can be introduced via esterification reactions using appropriate reagents.
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Attachment of Substituents:
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The carbamoyl methyl group can be added through nucleophilic substitution or amidation.
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The bromophenyl group is introduced via coupling reactions such as Suzuki or Buchwald-Hartwig coupling.
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Example Reaction Conditions
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Solvent: Dimethylformamide (DMF) or ethanol.
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Catalyst: Copper(I) salts for cycloaddition; palladium catalysts for coupling reactions.
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Temperature: Typically ranges from room temperature to mild heating (~50–100°C).
Biological Applications
Compounds with similar structures have demonstrated a range of biological activities:
Potential Activities
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Antimicrobial: Triazoles are known for their antifungal and antibacterial properties.
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Anticancer: Bromophenyl derivatives often exhibit cytotoxic effects against cancer cell lines.
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Enzyme Inhibition: Carboxylate groups may enhance binding to enzymes like proteases or kinases.
Mechanism of Action
The triazole ring interacts with biological targets through hydrogen bonding and π-stacking interactions. The bromophenyl group may enhance lipophilicity and target membrane-associated proteins.
Applications in Material Science
Beyond biological uses, triazoles are employed in material science due to their stability and electronic properties:
Examples
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Corrosion inhibitors.
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Ligands in coordination chemistry.
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Precursors for polymer synthesis.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Weight | Estimated based on structure (~400–500 g/mol) |
| Melting Point | Not reported but likely ~150–200°C |
| Solubility | Soluble in polar organic solvents (e.g., DMF) |
| Stability | Stable under ambient conditions |
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